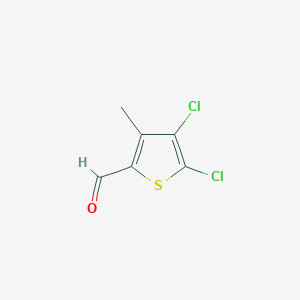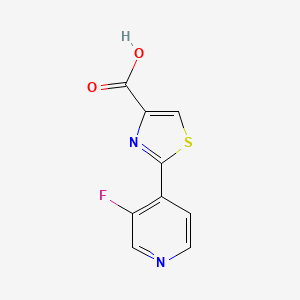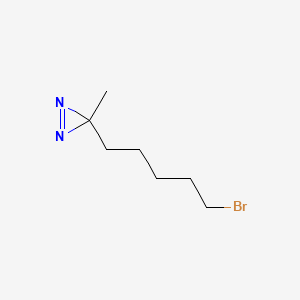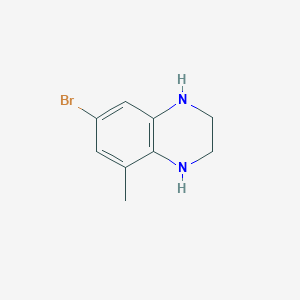
4,5-Dichloro-3-methylthiophene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dichloro-3-methylthiophene-2-carbaldehyde is a chemical compound with the molecular formula C6H4Cl2OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-3-methylthiophene-2-carbaldehyde typically involves the chlorination of 3-methylthiophene-2-carbaldehyde. The reaction is carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the 4 and 5 positions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions: 4,5-Dichloro-3-methylthiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: 4,5-Dichloro-3-methylthiophene-2-carboxylic acid.
Reduction: 4,5-Dichloro-3-methylthiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4,5-Dichloro-3-methylthiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the development of biologically active compounds, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.
Industry: It is used in the production of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4,5-Dichloro-3-methylthiophene-2-carbaldehyde depends on its specific application. In chemical reactions, its reactivity is primarily due to the presence of the aldehyde group and the electron-withdrawing effects of the chlorine atoms. These features make it a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
3-Methyl-2-thiophenecarboxaldehyde: Lacks the chlorine substituents, making it less reactive in certain substitution reactions.
2,5-Dichloro-3-methylthiophene: Similar structure but lacks the aldehyde group, limiting its use in reactions requiring this functional group.
Uniqueness: 4,5-Dichloro-3-methylthiophene-2-carbaldehyde is unique due to the combination of the aldehyde group and the chlorine substituents, which enhance its reactivity and make it a valuable intermediate in various synthetic pathways .
Propiedades
Fórmula molecular |
C6H4Cl2OS |
|---|---|
Peso molecular |
195.07 g/mol |
Nombre IUPAC |
4,5-dichloro-3-methylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C6H4Cl2OS/c1-3-4(2-9)10-6(8)5(3)7/h2H,1H3 |
Clave InChI |
NFFQEASDFHEFTF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=C1Cl)Cl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-Bromofuro[2,3-b]pyridine](/img/structure/B13675008.png)
![3,5,7-Trichloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13675012.png)
![tert-Butyl 7-nitro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13675023.png)
